
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a conjugated system with alternating double and single bonds, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one typically involves the condensation of 4-chloroaniline with benzaldehyde derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,4-pentadien-3-one: Similar structure but lacks the anilino groups.
1,5-Bis(4-methoxyanilino)-2,4-diphenylpenta-1,4-dien-3-one: Contains methoxy groups instead of chloro groups.
Uniqueness
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one is unique due to its specific combination of chloroanilino and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
43121-54-6 |
|---|---|
分子式 |
C29H22Cl2N2O |
分子量 |
485.4 g/mol |
IUPAC 名称 |
1,5-bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C29H22Cl2N2O/c30-23-11-15-25(16-12-23)32-19-27(21-7-3-1-4-8-21)29(34)28(22-9-5-2-6-10-22)20-33-26-17-13-24(31)14-18-26/h1-20,32-33H |
InChI 键 |
ZRAMATLHYOTRKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)C(=CNC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


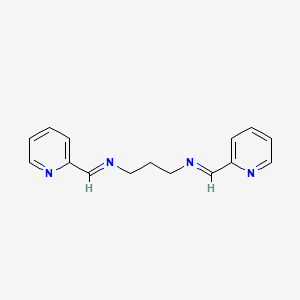
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
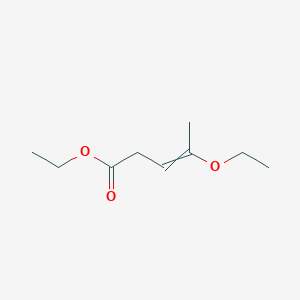
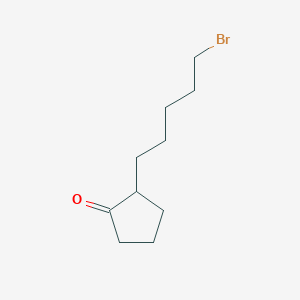

![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
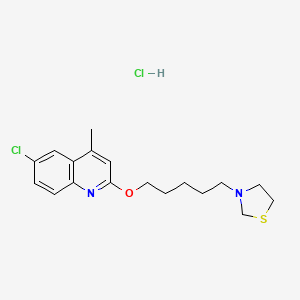
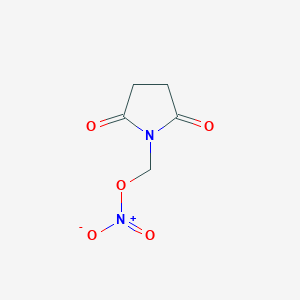
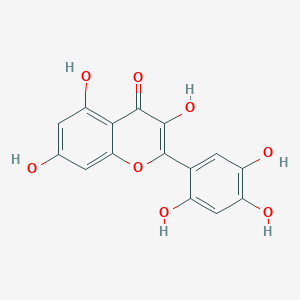
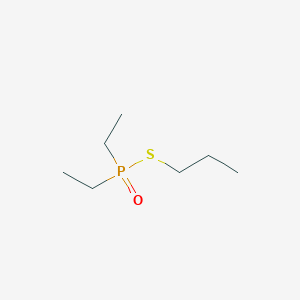
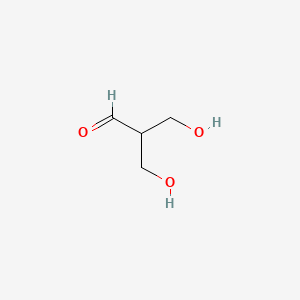
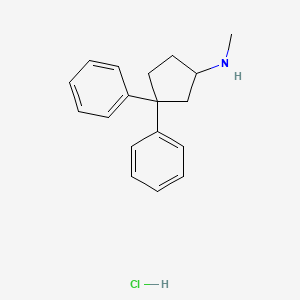
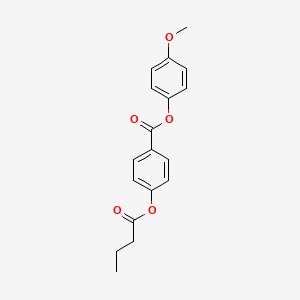
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
